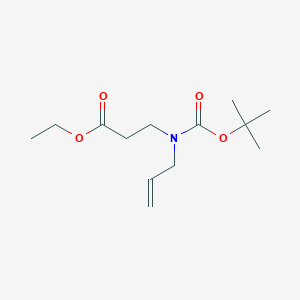
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: . It is characterized by the presence of an ethyl group, an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl 3-aminopropanoate with allyl bromide in the presence of a base such as triethylamine.
Protecting Group Addition: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the double bond in the allyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alkanes and alcohols.
Substitution Products: Amides and ethers.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound can be used to study biological processes involving amino acids and peptides due to its protected amino group. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and microbial infections. Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary widely based on the intended use of the compound.
Comparaison Avec Des Composés Similaires
Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its combination of an ethyl group, an allyl group, and a Boc-protected amino group, which provides versatility in its reactivity and applications.
Propriétés
Numéro CAS |
355390-78-2 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-6-9-14(10-8-11(15)17-7-2)12(16)18-13(3,4)5/h6H,1,7-10H2,2-5H3 |
Clé InChI |
IZMFAAAEAGSZNV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CC=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


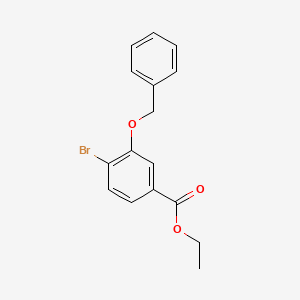
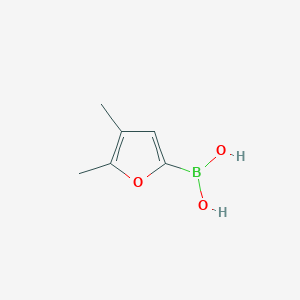

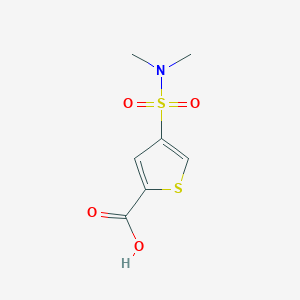
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
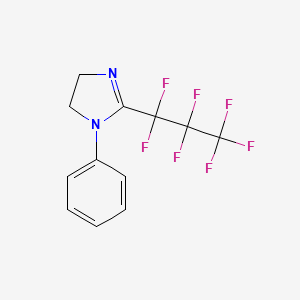
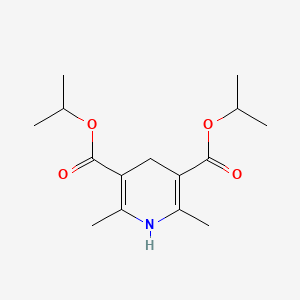
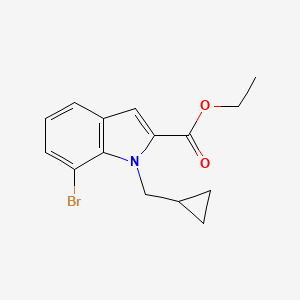
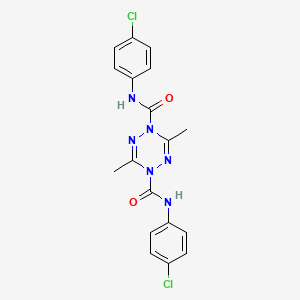
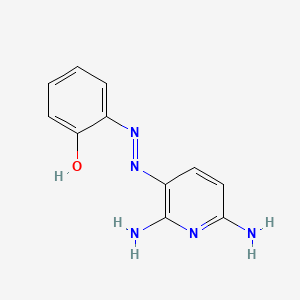
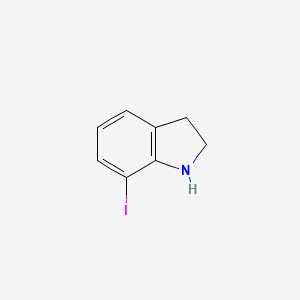
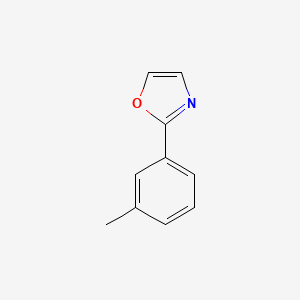
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
